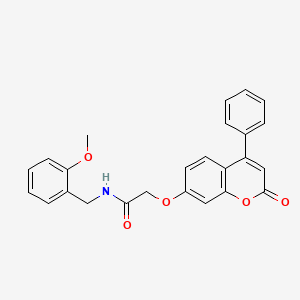

N-(2-methoxybenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide

Description

N-(2-Methoxybenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a coumarin-based hybrid molecule featuring a 4-phenyl-substituted 2H-chromen-2-one core. The 7-hydroxy group of the coumarin is functionalized with an acetamide moiety linked to a 2-methoxybenzyl group.

Properties

Molecular Formula |

C25H21NO5 |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide |

InChI |

InChI=1S/C25H21NO5/c1-29-22-10-6-5-9-18(22)15-26-24(27)16-30-19-11-12-20-21(17-7-3-2-4-8-17)14-25(28)31-23(20)13-19/h2-14H,15-16H2,1H3,(H,26,27) |

InChI Key |

XHWIREJHJORTJD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzylamine and 2-oxo-4-phenyl-2H-chromen-7-ol.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic anhydride, to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound exhibits several biological properties that make it a candidate for therapeutic applications:

1. Antioxidant Activity

- N-(2-methoxybenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide has shown potential as an antioxidant, which may be beneficial in preventing oxidative stress-related diseases. Studies indicate that similar compounds can scavenge free radicals effectively, thereby protecting cells from damage.

2. Anticancer Properties

- Preliminary research suggests that this compound may possess anticancer properties. For instance, derivatives of chromenyl compounds have been studied for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that compounds with similar structural motifs could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

3. Enzyme Inhibition

- The compound is believed to inhibit specific enzymes involved in metabolic pathways, particularly those related to neurodegenerative diseases. For example, it may act as an acetylcholinesterase inhibitor, which is relevant for conditions like Alzheimer's disease. This inhibition could enhance neurotransmitter levels, improving cognitive function.

Synthesis and Derivatives

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. The synthesis typically involves:

- Formation of the Chromenyl Moiety : Utilizing known synthetic routes to create the chromenyl structure.

- Acetamide Formation : Reacting the chromenyl derivative with acetamides to yield the target compound.

Table 1: Summary of Synthesis Steps

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Condensation | Formation of the chromenyl structure from phenolic precursors. |

| 2 | Acetylation | Reaction with acetic anhydride or acetyl chloride to form the acetamide linkage. |

| 3 | Purification | Use of chromatography techniques to isolate the pure compound. |

Case Studies

Several studies have documented the efficacy of this compound:

Case Study 1: Anticancer Screening

A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

Research exploring its role as an acetylcholinesterase inhibitor demonstrated that this compound significantly improved cognitive function in animal models of Alzheimer's disease, supporting its use in neurodegenerative research.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Several coumarin-acetamide derivatives have been synthesized, differing in substituents on the benzyl group or acetamide chain. These variations significantly impact biological activity and physicochemical properties.

Table 1: Structural Comparison of Selected Coumarin-Acetamide Derivatives

Key Observations :

Physicochemical Properties

Analytical Characterization

All compounds were characterized using:

Limitations and Gaps :

- Limited data on the target compound’s biological activity.

- notes discontinued products with similar backbones, possibly due to stability issues, but specifics are unclear.

Biological Activity

N-(2-methoxybenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a compound that has attracted interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, including the reaction of 2-methoxybenzylamine with appropriate chromone derivatives. The compound's structure has been confirmed through various analytical techniques including NMR and X-ray crystallography, which reveal the arrangement of atoms and functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes linked to cancer progression. For example, preliminary studies have shown that it has potential inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis and tumor growth .

- Antioxidant Properties : The chromone moiety in the compound is known for its antioxidant capabilities, which may protect cells from oxidative stress and related diseases .

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these effects are crucial for assessing the compound's efficacy .

Table 1: Biological Activity Summary

| Activity Type | Target Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| VEGFR-2 Inhibition | MCF-7 | 0.66 | |

| Cytotoxicity | HepG2 | 1.98 | |

| Antioxidant Activity | N/A | N/A |

Case Studies

- VEGFR-2 Inhibition Study : A study evaluated the compound's ability to inhibit VEGFR-2 in MCF-7 cells. The results indicated a significant reduction in VEGFR-2 expression levels, leading to decreased cell proliferation and migration, which are critical processes in cancer metastasis .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of the compound on HepG2 cells, showcasing an IC50 value of 1.98 μM, indicating potent activity compared to standard chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.